molecular formula C21H20N2O B8144285 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol

9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol

Cat. No. B8144285
M. Wt: 316.4 g/mol
InChI Key: SZNJSYYGWCUPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol is a useful research compound. Its molecular formula is C21H20N2O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

9-(4-tert-butylpyridin-2-yl)carbazol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-21(2,3)14-10-11-22-20(12-14)23-18-7-5-4-6-16(18)17-9-8-15(24)13-19(17)23/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNJSYYGWCUPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(benzyloxy)-9-(4-tert-butylpyridin-2-yl)-9H-carbazole 9 (3.00 g, 7.38 mmol, 1.0 eq) and pentamethylbenzene (3.33 g, 22.14 mmol, 3.0 eq) in dichloromethane (74 mL) was cooled to −78° C. in a dry ice-acetone bath, then BCl3 (18.45 mL, 18.45 mmol, 1.0 M in dichloromethane) was added dropwise. After that, the mixture was stirred at −78° C. for 30 minutes, then quenched with methanol. The dry ice-acetone bath was removed and the mixture was warmed to room temperature. The pH of the solution was adjusted to about 6-7 using Et3N, then the solution was washed with saturated NaHCO3 solution until there was no gas to generate, dried over sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the residue was purified through column chromatography on silica gel using hexane/ethyl acetate (10:1-3:1) first, then dichloromethane/methanol (10:1) as an eluent to obtain the desired product, 9-(4-tert-butylpyridin-2-yl)-9H-carbazol-2-ol 10, as a grey solid (2.27 g in 97% yield). 1H NMR (DMSO-d6, 400 MHz): δ 1.40 (s, 9H), 6.79 (dd, J=8.0, 2.0 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 7.25 (t, J=7.2 Hz, 1H), 7.32-7.36 (m, 1H), 7.50 (dd, J=5.6, 1.6 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 7.68 (d, J=8.4 Hz, 1H), 8.00 (d, J=8.4 Hz, 1H), 8.07 (d, J=7.6 Hz, 1H), 8.63 (d, J=5.6 Hz, 1H), 9.62 (s, 1H).
Name
2-(benzyloxy)-9-(4-tert-butylpyridin-2-yl)-9H-carbazole
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
18.45 mL
Type
reactant
Reaction Step Two

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